8-(diethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(diethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a purine base structure
Preparation Methods
The synthesis of 8-(diethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves several stepsThe reaction conditions typically involve the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .
Chemical Reactions Analysis
8-(diethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
8-(diethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Mechanism of Action
The mechanism of action of 8-(diethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 8-(diethylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione include other purine derivatives with different substituents. For example:
7-diethylamino-4-methyl coumarin: Known for its nonlinear optical properties and used in quantum chemical studies.
Diethyl 4-methylbenzylphosphonate: Used in various chemical reactions and studied for its mechanism of action.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
332904-75-3 |
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Molecular Formula |
C19H25N5O2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
8-(diethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C19H25N5O2/c1-6-23(7-2)18-20-16-15(17(25)22(5)19(26)21(16)4)24(18)12-14-10-8-13(3)9-11-14/h8-11H,6-7,12H2,1-5H3 |
InChI Key |
LYLRNGXXJZHUCC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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